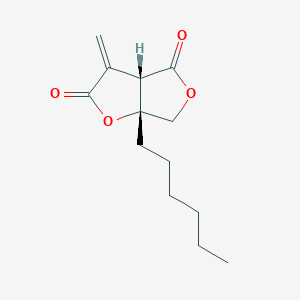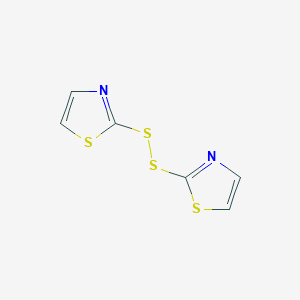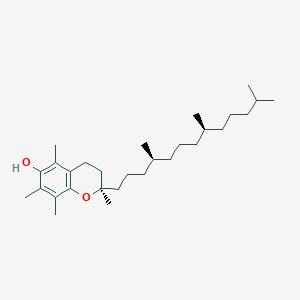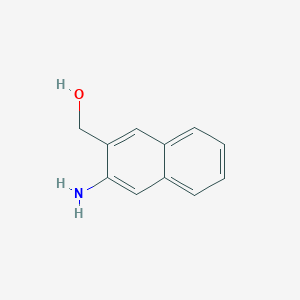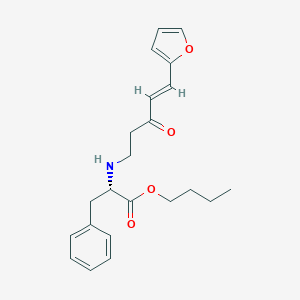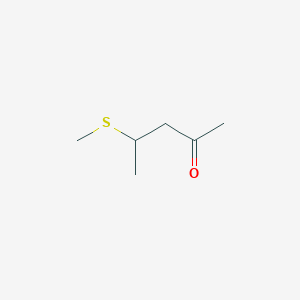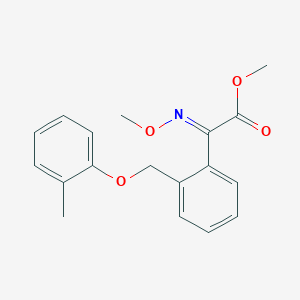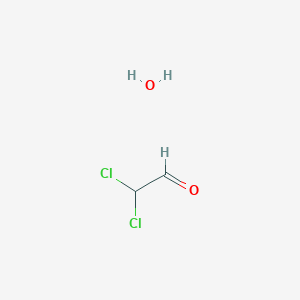
(2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide, also known as DMOC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMOC is a white crystalline powder that is soluble in water and ethanol.
Mécanisme D'action
(2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide acts as a carbonylating agent, which means it can add a carbonyl group to a molecule. This mechanism of action has been used in various reactions, including the synthesis of β-lactams and the preparation of amides.
Effets Biochimiques Et Physiologiques
(2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. It has been reported to have anti-tumor activity and has been used in the development of anti-cancer drugs. (2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide has also been shown to have anti-inflammatory properties and has been used in the development of anti-inflammatory drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide in laboratory experiments is its ability to act as a carbonylating agent, which can be useful in the synthesis of various compounds. (2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide is also relatively easy to synthesize and has low toxicity. However, one of the limitations of using (2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide is its low yield, which can make it difficult to obtain large quantities of the compound.
Orientations Futures
There are several future directions for the use of (2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide in scientific research. One potential application is in the development of new anti-cancer drugs. (2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide has been shown to have anti-tumor activity, and further research could lead to the development of more effective anti-cancer drugs. (2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide could also be used in the development of new anti-inflammatory drugs, as it has been shown to have anti-inflammatory properties. Additionally, (2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide could be used in the synthesis of new chiral compounds, which could have applications in various fields, including pharmaceuticals and materials science.
Méthodes De Synthèse
(2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide can be synthesized through a multi-step process. The first step involves the reaction of dimethylamine with ethyl oxalate to form N,N-dimethylglycine ethyl ester. The second step involves the reaction of N,N-dimethylglycine ethyl ester with ethyl chloroformate to form N,N-dimethylglycine ethyl carbamate. The third step involves the reaction of N,N-dimethylglycine ethyl carbamate with sodium hydroxide to form (2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide. The overall yield of (2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide is approximately 60%.
Applications De Recherche Scientifique
(2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide has been used in various scientific research applications, including as a building block in organic synthesis, as a reagent in the preparation of chiral compounds, and as a protecting group for carboxylic acids. (2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide has also been used as a catalyst in various reactions, including the synthesis of β-lactams and the preparation of amides.
Propriétés
Numéro CAS |
146917-06-8 |
|---|---|
Nom du produit |
(2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide |
Formule moléculaire |
C7H11NO3 |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
(2R)-N,N-dimethyl-5-oxooxolane-2-carboxamide |
InChI |
InChI=1S/C7H11NO3/c1-8(2)7(10)5-3-4-6(9)11-5/h5H,3-4H2,1-2H3/t5-/m1/s1 |
Clé InChI |
FXIQOWGSQOLZSR-RXMQYKEDSA-N |
SMILES isomérique |
CN(C)C(=O)[C@H]1CCC(=O)O1 |
SMILES |
CN(C)C(=O)C1CCC(=O)O1 |
SMILES canonique |
CN(C)C(=O)C1CCC(=O)O1 |
Synonymes |
2-Furancarboxamide,tetrahydro-N,N-dimethyl-5-oxo-,(R)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R)-2,5,7,8-tetramethyl-2-[(4R,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B120562.png)
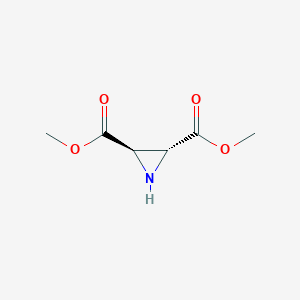
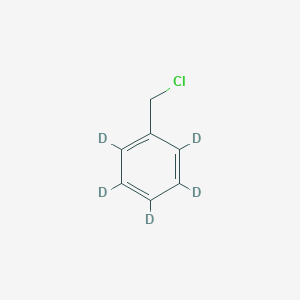
![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B120568.png)
